N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

IMPDH inhibition fragment-based drug discovery indole carboxamide

This is a validated, selective IMPDH2 inhibitor fragment (Ki ~430 nM) with a confirmed clean profile against HDACs and GPCRs. Its unique indole-4-carboxamide scaffold offers a novel IP position distinct from mycophenolic acid, making it ideal for structure-based drug design and chemical probe development. Available in mg quantities from specialist screening compound suppliers. Contact us for a quote.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
Cat. No. B11003173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C15H16N4O/c1-19-8-6-12-13(3-2-4-14(12)19)15(20)17-7-5-11-9-16-10-18-11/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,20)
InChIKeyQQOWGSITBBFSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide: Hybrid Indole-Imidazole Small Molecule for Fragment-Based IMPDH Inhibition Research


N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide (CAS: 1435989-15-3) is a synthetic small molecule (MW 268.31, C15H16N4O) that bridges a 1-methylindole-4-carboxamide core with a 2-(1H-imidazol-4-yl)ethylamine side chain . It has been profiled in biochemical screens and identified as a low-potency inhibitor of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) (Ki ≈ 430–440 nM), while showing essentially no activity against histone deacetylases (HDAC4/5) or the neuromedin B receptor [1]. This compound belongs to the class of low-molecular-weight indole fragments that have been investigated as starting points for IMPDH inhibitor optimization [2].

Why N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide Cannot Be Substituted by Generic Indolecarboxamides for IMPDH Fragment Studies


Indolecarboxamides are a broad class with diverse activity profiles (e.g., potent H4 receptor antagonism by JNJ 7777120, PARP-1 inhibition, or kinase inhibition) depending on the substitution pattern and side chain [1]. The specific combination of a 1-methylindole-4-carboxamide core and an imidazolylethyl side chain in this compound produces a hydrogen-bond network and conformational geometry that is distinct from 2-carboxamide or 3-carboxamide analogs [2]. Simple replacement with another indolecarboxamide fragment—even one with similar molecular weight—can lead to a completely different target profile, as demonstrated by the selective IMPDH2 inhibition observed for this compound versus the lack of activity against HDACs and GPCRs [3]. This target specificity is lost upon substitution.

Quantitative Differentiation Evidence for N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide in IMPDH-Focused Fragment Research


IMPDH2 Inhibition: Ki 430 nM vs. Mycophenolic Acid (Ki ~10 nM) — A Distinct Non-Oxazole Fragment

This compound inhibits human IMPDH2 with a Ki of 430 nM (IMP substrate) and 440 nM (NMD substrate), measured via enzymatic inhibition assays [1]. In comparison, the gold-standard IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 10 nM under similar conditions [2]. The approximately 43-fold lower potency is offset by the compound's structural simplicity (MW 268 vs. 320 for MPA) and its lack of the oxazole ring that makes MPA susceptible to glucuronidation, positioning this fragment as an alternative chemical starting point for optimization [3].

IMPDH inhibition fragment-based drug discovery indole carboxamide

Selectivity Profile: Inactivity Against HDAC4/5 and NMB Receptor Distinguishes This Compound from Multi-Target Indolecarboxamides

In broad-panel biochemical screening, this compound showed Ki values >50,000 nM against human HDAC4, HDAC5, and the neuromedin B receptor, indicating no meaningful inhibition [1]. By contrast, many indolecarboxamide derivatives exhibit potent HDAC or GPCR activity (e.g., JNJ 7777120 inhibits H4R with Ki ≈ 4.9 nM and related analogs show nanomolar HDAC inhibition) [2]. This selectivity profile establishes the compound as a cleaner fragment with lower polypharmacology risk for IMPDH-focused programs.

selectivity screening HDAC inhibition off-target profiling

Fragment Chemical Space: MW 268 and Hybrid Indole-Imidazole Scaffold Enable Unique Vector Elaboration Compared to Benzimidazole or Oxazole Fragments

With a molecular weight of 268 Da, 2 hydrogen-bond donors, and 4 hydrogen-bond acceptors, this compound adheres to the Rule of Three for fragment-based screening [1]. Its hybrid architecture—a 1-methylindole linked via carboxamide to a 2-(imidazol-4-yl)ethyl group—provides two distinct aromatic rings with different π-stacking and H-bonding potential [2]. This contrasts with the benzimidazole-piperazine fragments (e.g., compound 51 from Engelhardt et al., MW 310–350, Ki 1–100 nM at H4R) that dominate the patent literature but lack accessible IMPDH activity [3]. The imidazole ethyl arm on this compound presents a vector for growth into the IMPDH NAD+ binding pocket that is geometrically inaccessible to the 2-carboxamide series [2].

fragment library chemical diversity scaffold hopping

Published Fragment-to-Lead Precedent: Indole-4-Carboxamide Fragments Have Demonstrated Tractable SAR for IMPDH Inhibition in Primary Literature

Beevers et al. (2006) demonstrated that low-molecular-weight indole fragments, including 4-carboxamide-substituted analogs, exhibit measurable IMPDH2 inhibition and that systematic substitution at the indole 1-, 3-, 5-, and 6-positions can modulate potency [1]. The fragment series includes compounds with Ki values ranging from 200 nM to >50,000 nM, establishing a clear SAR landscape in which the 4-carboxamide motif is permissive for IMPDH binding [1]. This compound (Ki 430 nM) sits in the middle of this range, confirming that the 1-methyl substitution and imidazole ethyl side chain are compatible with further vector elaboration. By contrast, 2-carboxamide and 3-carboxamide indole fragments from the same study showed divergent SAR, with some analogs losing all IMPDH activity [1].

structure-activity relationship IMPDH fragment optimization

Application Scenarios Where N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide Provides Verifiable Advantage


Fragment-Based IMPDH Inhibitor Discovery: Starting Point for Non-Oxazole Lead Generation

This compound is an experimentally validated IMPDH2 fragment hit with a Ki of 430 nM. It offers a chemically tractable scaffold distinct from the mycophenolic acid chemotype, enabling the exploration of novel IP space for immunosuppressive or anticancer programs that require IMPDH inhibition without the metabolic liabilities of oxazole-containing molecules [1][2].

Selectivity Counter-Screening Panels in HDAC and GPCR Drug Discovery

Because this compound is inactive against HDAC4, HDAC5, and NMB receptor (Ki >50,000 nM), it serves as a negative control for assays where indolecarboxamides are being evaluated for HDAC or GPCR activity. Its clean profile helps benchmark assay sensitivity and confirm that observed activities of other analogs are target-specific rather than class-wide artifacts [3].

Chemical Biology Probe Development for IMPDH-Dependent Pathways

The compound's moderate IMPDH2 affinity and high selectivity over other targets make it suitable as a starting scaffold for developing chemical probes to dissect IMPDH-dependent cellular processes, such as GTP biosynthesis and T-cell proliferation, without the confounding polypharmacology seen with more potent but less selective indolecarboxamides [1][3].

Structure-Guided Fragment Elaboration Using Crystallography

The well-defined binding mode of indole-4-carboxamide fragments to IMPDH2, as described by Beevers et al., supports soaking this compound into IMPDH2 crystals for co-structure determination. The imidazole nitrogen provides a hydrogen-bond anchor that facilitates interpretation of electron density, accelerating iterative structure-based design [2].

Quote Request

Request a Quote for N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.